molecular formula C24H25NO3 B11398838 7-methyl-10-(4-methylbenzyl)-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

7-methyl-10-(4-methylbenzyl)-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

Cat. No.: B11398838
M. Wt: 375.5 g/mol
InChI Key: RZOGTNRWBNERTC-UHFFFAOYSA-N
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Description

7-methyl-10-(4-methylbenzyl)-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic compound with a unique structure that combines elements of benzene, chromene, and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-10-(4-methylbenzyl)-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one typically involves multi-step organic reactions. One common approach is:

    Formation of the Chromene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxazine Ring: This step often involves the reaction of the chromene intermediate with an amine and a formaldehyde source under controlled conditions.

    Methylation and Benzylation: The final steps involve the selective methylation and benzylation of the intermediate compounds to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form simpler amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug development.

Medicine

Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for treating diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical stability or reactivity.

Mechanism of Action

The mechanism by which 7-methyl-10-(4-methylbenzyl)-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one exerts its effects depends on its interaction with molecular targets. These interactions often involve binding to enzymes or receptors, altering their activity. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-methyl-10-(4-methylbenzyl)-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one
  • 10-(4-methylbenzyl)-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

Uniqueness

Compared to similar compounds, 7-methyl-10-(4-methylbenzyl)-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the methyl and benzyl groups at particular positions enhances its ability to interact with various molecular targets, making it a compound of interest for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C24H25NO3

Molecular Weight

375.5 g/mol

IUPAC Name

7-methyl-10-[(4-methylphenyl)methyl]-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C24H25NO3/c1-15-7-9-17(10-8-15)12-25-13-18-11-21-19-5-3-4-6-20(19)24(26)28-23(21)16(2)22(18)27-14-25/h7-11H,3-6,12-14H2,1-2H3

InChI Key

RZOGTNRWBNERTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CC3=CC4=C(C(=C3OC2)C)OC(=O)C5=C4CCCC5

Origin of Product

United States

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